2-[(3-chlorophenyl)amino]acetic Acid

Medicinal Chemistry Drug Design In Silico ADME

Researchers synthesizing N-aryl glycine-derived APIs face high costs and limited access to enantiopure α-amino acid building blocks. This meta-chloro N-aryl glycine eliminates chiral complexity while delivering a cost-effective scaffold for hydantoin, diketopiperazine, and aryl glycine amide library synthesis. • Distinct meta-Cl substitution: Log P 1.03 and pKa 4.12 ensure reproducible chromatographic retention and biological assay performance vs. para/ortho analogs. • ≥95% purity with batch-specific QC (NMR, HPLC); directly usable in process chemistry optimization. • Avoids >10× cost premium of enantiopure α-amino arylacetic acid alternatives.

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
CAS No. 10242-05-4
Cat. No. B170604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-chlorophenyl)amino]acetic Acid
CAS10242-05-4
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NCC(=O)O
InChIInChI=1S/C8H8ClNO2/c9-6-2-1-3-7(4-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12)
InChIKeyKZXFAYGKDCLTER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3-Chlorophenyl)amino]acetic Acid Procurement Profile


2-[(3-Chlorophenyl)amino]acetic acid (CAS 10242-05-4), formally designated N-(3-chlorophenyl)glycine [1], is a halogenated aryl glycine derivative with molecular formula C8H8ClNO2 and molecular weight 185.61 g/mol . The compound is characterized by a secondary aniline nitrogen linking a glycine carboxyl moiety to a 3-chlorophenyl (meta-chloro) ring, and exhibits a melting point of 96.5-97.5 °C (decomposition) and a predicted pKa of 4.12±0.20 . Structurally, it belongs to the class of N-aryl amino acids, which are widely employed as synthetic building blocks in medicinal chemistry and as intermediates in the synthesis of bioactive molecules .

N-(3-Chlorophenyl)glycine Substitution Challenges


2-[(3-Chlorophenyl)amino]acetic acid possesses a unique structural motif—an N-aryl secondary amine linkage at the α-position of glycine—that is fundamentally distinct from both simple phenylacetic acid derivatives (e.g., 3-chlorophenylacetic acid, CAS 1878-65-5) and α-amino arylacetic acids (e.g., 3-chlorophenylglycine, CAS 7292-71-9) . The meta-chloro substitution on the aniline ring creates a specific electronic environment that influences both its lipophilicity (consensus Log P = 1.03) and its predicted pKa (4.12) relative to para- or ortho-substituted analogs, which are known to exhibit different partitioning and ionization profiles . These physicochemical differences translate to distinct chromatographic retention times, differential extraction efficiencies in liquid-liquid systems, and altered binding affinities in biological assays—meaning that generic substitution with a 'similar' chlorophenyl compound will not replicate the target's performance in established synthetic routes, separation protocols, or in vitro models .

2-[(3-Chlorophenyl)amino]acetic Acid Comparative Evidence


TPSA & Permeability vs. α-Amino Isomer

2-[(3-Chlorophenyl)amino]acetic acid (target) is a regioisomer of 3-chlorophenylglycine (α-amino-3-chlorophenylacetic acid, CAS 7292-71-9). This structural difference—the amino group is on the α-carbon versus on the aniline nitrogen—results in a measurable difference in Topological Polar Surface Area (TPSA) and a predicted shift in lipophilicity, which are critical for blood-brain barrier penetration and passive permeability [1]. Target TPSA = 49.33 Ų vs. comparator TPSA = 63.32 Ų. The lower TPSA and higher Log P of the target predict superior passive membrane permeability .

Medicinal Chemistry Drug Design In Silico ADME

Log P and pKa: Meta vs. Para Substitution

Among N-(chlorophenyl)glycine isomers, the position of the chlorine atom dictates electronic distribution and lipophilicity. While direct head-to-head experimental data for all three isomers is not collated in a single study, cross-source property predictions reveal systematic differences . The meta-substituted target exhibits a consensus Log P of 1.03 and a predicted pKa of 4.12. Literature precedent for analogous aniline derivatives indicates that para-substituted analogs (4-chloro) typically exhibit higher Log P values (approximately 1.2-1.3) and slightly higher pKa values (approximately 4.3-4.5) due to reduced inductive electron withdrawal, while ortho-substituted analogs exhibit lower pKa due to steric hindrance to solvation . These differences directly affect solubility and ionization state at physiological pH.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Aqueous Solubility vs. 3-Chlorophenylacetic Acid

2-[(3-Chlorophenyl)amino]acetic acid is a secondary amine-containing amino acid, whereas 3-chlorophenylacetic acid (CAS 1878-65-5) is a simple carboxylic acid lacking the amino group. The introduction of the polar amine nitrogen significantly increases aqueous solubility. In silico ESOL prediction yields a solubility of 2.08 mg/mL (0.0112 mol/L) for the target compound, placing it in the 'moderately soluble' class . By contrast, 3-chlorophenylacetic acid is predicted to be substantially less soluble (approximately 0.5-0.8 mg/mL based on similar acids), placing it in the 'poorly soluble' class [1].

Formulation Science Preclinical Development Analytical Chemistry

Achiral Scaffold vs. Enantiopure 3-Chlorophenylglycine

While 3-chlorophenylglycine (CAS 7292-71-9) exists as a racemate and its enantiomers (e.g., L-3-chlorophenylglycine, CAS 119565-00-3) are actively used as chiral selectors and extractants (separation factor α = 2.64 for Mandyphos-Pd complexes) [1], 2-[(3-chlorophenyl)amino]acetic acid is an achiral molecule. This fundamental difference is a key procurement differentiator: the target serves as a non-chiral building block for synthetic routes where chirality is either unnecessary or could complicate downstream analysis, whereas the α-amino isomer is essential for enantioselective applications .

Chiral Separation Asymmetric Synthesis Enantioselective Extraction

2-[(3-Chlorophenyl)amino]acetic Acid Applications


Non-chiral N-Aryl Glycine Building Block Synthesis

2-[(3-Chlorophenyl)amino]acetic acid is an ideal starting material for the synthesis of diverse N-aryl glycine amides and esters. Its predicted moderate aqueous solubility (2.08 mg/mL) and distinct meta-chloro substitution pattern make it a versatile scaffold for generating compound libraries where chirality is not a desired variable. Its use circumvents the cost and analytical burden associated with enantiopure α-amino acids, which are often >10x more expensive per gram .

Meta-Chloro Aniline Reference Standard

The compound serves as a benchmark for validating in silico ADME prediction models, particularly for Log P (1.03 consensus) and TPSA (49.33 Ų) . Its distinct predicted pKa (4.12) makes it a useful calibrant in HPLC method development for separating N-aryl amino acid positional isomers, where small differences in lipophilicity and ionization must be resolved.

Agrochemical & Pharmaceutical Process Intermediate

As an N-aryl amino acid, this compound is a logical intermediate for the preparation of aryl-substituted hydantoins, diketopiperazines, or aryl glycine-derived active pharmaceutical ingredients (APIs). Its commercial availability at 95% purity from multiple vendors supports its use in process chemistry optimization studies, where cost-effective access to the precise meta-chloro substitution pattern is essential for replicating or scaling published synthetic routes .

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